molecular formula C26H31N3O4S B2670555 N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-19-9

N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2670555
CAS RN: 878059-19-9
M. Wt: 481.61
InChI Key: LJFQFPLCNHRREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications A study on derivatives similar to the specified compound, specifically N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides, highlighted their potential in antibacterial, antifungal, and anthelmintic applications. Some of these compounds demonstrated significant biological activities, suggesting their utility in developing new agents for treating infections and infestations caused by bacteria, fungi, and worms. Additionally, these compounds were found to have applications in latent fingerprint analysis, indicating their potential utility in forensic science for detecting hidden fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).

Pharmacokinetics and Metabolism Research into the pharmacokinetics and metabolism of similar compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1), revealed insights into how these substances are metabolized in the human body. This study identified several metabolites in human urine, providing a foundation for understanding the metabolic pathways and potential interactions of these compounds within biological systems. Such information is crucial for drug development processes, especially in assessing the safety and efficacy of new pharmacological agents (Y. Fujimaki, K. Hashimoto, K. Sudo, H. Tachizawa, 1990).

Structural and Chemical Analysis Another study focused on the structural aspects of amide-containing isoquinoline derivatives, closely related to the compound . This research provided valuable insights into the structural properties and potential chemical applications of these compounds, including their interactions with various acids and their fluorescence characteristics upon protonation or interaction with specific substances. Such studies are essential for the development of chemical probes and diagnostic tools, as well as for expanding our understanding of the chemical behavior of novel compounds (A. Karmakar, R. Sarma, J. Baruah, 2007).

Environmental and Analytical Chemistry The compound's analogs have been utilized in environmental and analytical chemistry, particularly in the sensitive detection of carbonyl compounds in water samples. This application underscores the importance of these compounds in monitoring environmental pollutants and in the development of analytical methods for detecting hazardous substances in various matrices. Such capabilities are crucial for environmental protection and public health (S. Houdier, S. Perrier, E. Defrancq, M. Legrand, 2000).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-11-13-28(14-12-18)26(31)16-29-15-24(21-8-4-5-10-23(21)29)34(32,33)17-25(30)27-22-9-6-7-19(2)20(22)3/h4-10,15,18H,11-14,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQFPLCNHRREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.